4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide
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Overview
Description
4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and a benzene ring, making it a subject of interest for chemists and researchers.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various biological targets, such as red blood cells and dna .
Mode of Action
It has been suggested that similar compounds may interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, inducing changes in cell membrane permeability, or interacting with dna .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cell survival, apoptosis, and dna degradation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can influence their bioavailability and overall effectiveness .
Result of Action
Similar compounds have been found to induce various effects, such as hemolysis in red blood cells and degradation of dna .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable thioamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-2-(2-(methylthio)-ethyl)-2-phenylbutyronitrile hydrochloride
- 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile
Uniqueness
4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide is unique due to its specific structural features, such as the presence of multiple dimethylamino groups and a thioamide linkage. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S2/c1-23(2)17-9-5-15(6-10-17)19(25)21-13-14-22-20(26)16-7-11-18(12-8-16)24(3)4/h5-12H,13-14H2,1-4H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQHPRFDAGIDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NCCNC(=S)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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